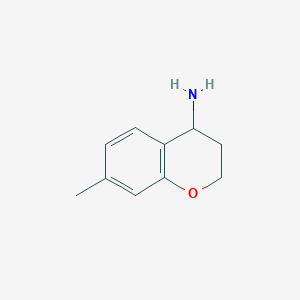

7-Methylchroman-4-amine

Description

Bedeutung der Chroman-Kernstruktur in der chemischen und biologischen Forschung

Die Chroman-Kernstruktur, ein bicyclisches System, das aus einem Benzolring besteht, der mit einem Dihydropyranring verschmolzen ist, ist ein weit verbreitetes Motiv in Naturprodukten und synthetischen Molekülen. core.ac.ukfrontiersin.orgnih.gov Diese Gerüste gelten als „privilegierte Strukturen“ in der medizinischen Chemie, da sie als vielseitige molekulare Rahmen dienen, die die Entwicklung von Liganden für verschiedene biologische Ziele ermöglichen. gu.senih.gov Die strukturelle Starrheit des Chromanrings in Kombination mit der Möglichkeit zur Einführung verschiedener Substituenten an mehreren Positionen ermöglicht die Feinabstimmung der pharmakologischen Eigenschaften eines Moleküls. nih.govgu.se

Die biologische Bedeutung von Chroman-Derivaten ist vielfältig und gut dokumentiert. Sie weisen ein breites Spektrum an pharmakologischen Aktivitäten auf, darunter antioxidative, antivirale, antibakterielle, entzündungshemmende, antidiabetische und krebsbekämpfende Eigenschaften. nih.govgu.se Beispielsweise sind Tocochromanole, allgemein bekannt als Vitamin E, natürlich vorkommende Chromanole, die für ihre antioxidativen Eigenschaften bekannt sind. core.ac.uk Darüber hinaus haben sich Chroman-4-on-Derivate als selektive Inhibitoren von Enzymen wie Sirtuin-2 erwiesen, das mit altersbedingten neurodegenerativen Erkrankungen in Verbindung gebracht wird. core.ac.uknih.gov Die Fähigkeit des Chroman-Gerüsts, mit verschiedenen biologischen Zielen zu interagieren, unterstreicht seine grundlegende Bedeutung in der Arzneimittelforschung und der chemischen Biologie. core.ac.uknih.govgu.se

Überblick über Chroman-4-amin-Derivate als interessante Verbindungen

Unter den zahlreichen Derivaten des Chroman-Gerüsts haben sich Chroman-4-amine (B2768764) als eine besonders interessante Klasse von Verbindungen für die medizinische Chemie erwiesen. chemimpex.com Die Einführung einer Amingruppe an der 4-Position des Chromanrings führt zu einem chiralen Zentrum, was die Möglichkeit zur Entwicklung enantioselektiver Medikamente eröffnet. vulcanchem.com Die Stereochemie an dieser Position kann die biologische Aktivität erheblich beeinflussen, wobei verschiedene Enantiomere unterschiedliche pharmakologische Profile aufweisen. vulcanchem.com

Chroman-4-amin-Derivate wurden auf eine Reihe von therapeutischen Anwendungen hin untersucht. Sie dienen als entscheidende Bausteine bei der Synthese von pharmazeutischen Wirkstoffen, insbesondere solchen, die auf neurologische Störungen wie die Alzheimer- und Parkinson-Krankheit abzielen. core.ac.uk Es wurde gezeigt, dass Derivate eine signifikante hemmende Aktivität gegen Enzyme wie Butyrylcholinesterase aufweisen, die mit dem kognitiven Verfall in Verbindung gebracht wird. core.ac.uk Darüber hinaus wird ihre potenzielle Verwendung bei der Entwicklung von Krebsmedikamenten, antimikrobiellen Wirkstoffen und Antioxidantien untersucht. Die Vielseitigkeit des Chroman-4-amin-Gerüsts ermöglicht die Synthese von Bibliotheken von Verbindungen mit unterschiedlichen Substituenten, was die Erforschung von Struktur-Wirkungs-Beziehungen und die Optimierung der Leitstrukturen erleichtert. core.ac.uknih.gov

Forschungsverlauf und Bedeutung von 7-Methylchroman-4-amin in zeitgenössischen Studien

7-Methylchroman-4-amin ist eine spezifische Verbindung innerhalb der breiteren Familie der Chroman-4-amine, die in der jüngeren Forschung Aufmerksamkeit erregt hat. Die Methylgruppe an der 7-Position des Chromanrings beeinflusst die elektronischen und sterischen Eigenschaften des Moleküls und wirkt sich auf seine Reaktivität und biologischen Wechselwirkungen aus. Diese Substitution kann die Lipophilie der Verbindung erhöhen, was möglicherweise die Permeabilität der Blut-Hirn-Schranke verbessert, ein wünschenswertes Merkmal für Medikamente, die auf das Zentralnervensystem abzielen. vulcanchem.com

Die Forschung zu 7-Methylchroman-4-amin und seinen Analoga konzentriert sich auf mehrere Bereiche. Es wird als synthetisches Zwischenprodukt bei der Herstellung komplexerer Moleküle mit potenziellen pharmakologischen Aktivitäten verwendet. smolecule.com Die Amingruppe bietet einen reaktiven Angriffspunkt für weitere Funktionalisierungen, was die Synthese einer Vielzahl von Derivaten ermöglicht. smolecule.com Studien deuten darauf hin, dass Derivate von 7-Methylchroman-4-amin neuroprotektive und antioxidative Eigenschaften aufweisen könnten. smolecule.com Darüber hinaus wurde seine Wechselwirkung mit Cytochrom-P450-Enzymen festgestellt, die für den Arzneimittelstoffwechsel entscheidend sind. smolecule.com

In jüngsten Studien wurden Bibliotheken von Chroman-4-amin-Verbindungen, einschließlich solcher mit einer Methylgruppe am C-6 (einem Isomer von 7-Methylchroman-4-amin), auf ihre hemmende Wirkung auf die Butyrylcholinesterase untersucht. core.ac.uk Während die unsubstituierte Verbindung und das 6-Methyl-Derivat mäßige Aktivitäten zeigten, unterstreichen diese Ergebnisse das Potenzial zur Feinabstimmung der biologischen Aktivität durch Substitution am aromatischen Ring. core.ac.uk Die fortgesetzte Untersuchung von 7-Methylchroman-4-amin und verwandten Verbindungen ist vielversprechend für die Entdeckung neuer therapeutischer Wirkstoffe und die Weiterentwicklung unseres Verständnisses der medizinischen Chemie von Chroman-Gerüsten.

Erwähnte chemische Verbindungen

| Verbindungsname |

| 7-Methylchroman-4-amin |

| Chroman-4-on |

| Butyrylcholinesterase |

| Sirtuin-2 |

| Tocochromanol |

| 6-Methylchroman-4-amin |

| Cytochrom P450 |

Structure

3D Structure

Propriétés

IUPAC Name |

7-methyl-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6,9H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFWKNOFAQNDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(CCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Methylchroman 4 Amine and Its Derivatives

Established Reaction Pathways for Chroman-4-amine (B2768764) Synthesis

The synthesis of the general chroman-4-amine core relies on several foundational reactions in organic chemistry. These methods are typically multi-step processes that first construct the chroman ring system and then introduce the amine functionality at the C4 position.

Friedel-Crafts Alkylation Approaches for Chroman Derivatization

Friedel-Crafts reactions are a cornerstone of aromatic chemistry, enabling the attachment of substituents to an aromatic ring. nih.gov In the context of chroman synthesis, intramolecular Friedel-Crafts alkylation is a key strategy for forming the heterocyclic pyran ring. The process generally begins with a phenol (B47542) derivative, which is first etherified with a molecule containing a three-carbon chain and a suitable leaving group or a double bond, such as an allyl halide. The resulting aryl ether is then treated with a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid, which catalyzes an intramolecular electrophilic aromatic substitution to close the ring and form the chroman-4-one skeleton. rsc.orgnih.gov For 7-methylchroman-4-one (B99835), the starting phenol would be m-cresol. The resulting ketone at the C4 position serves as a crucial intermediate for the subsequent introduction of the amine group.

Catalytic Reduction of Nitro-Substituted Chroman Precursors

A common and effective method for introducing an amine group is through the reduction of a nitro group. This pathway requires the initial synthesis of a nitro-substituted chroman precursor, such as 7-methyl-4-nitrochroman. The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. nih.gov A variety of reducing agents and catalytic systems can be employed to achieve this conversion with high efficiency. acs.org

Commonly used methods include:

Catalytic Hydrogenation: This involves reacting the nitro-substituted chroman with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is often clean and provides high yields.

Metal-Acid Systems: Classic reduction methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl) are also effective.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

Chemical Reduction: Other reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also selectively reduce the nitro group. nih.gov

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions. nih.govacs.org

Amination Strategies: Focus on Buchwald-Hartwig Coupling and Related Reactions

Modern synthetic chemistry offers more direct methods for forming carbon-nitrogen bonds, with the Buchwald-Hartwig amination being a prominent example. researchgate.netgu.se This palladium-catalyzed cross-coupling reaction allows for the direct formation of an aryl amine from an aryl halide or triflate. organic-chemistry.org To apply this to the synthesis of 7-Methylchroman-4-amine, a suitable precursor such as 4-chloro-7-methylchroman or 7-methylchroman-4-yl triflate would be required. This precursor is then reacted with an amine source, such as ammonia (B1221849) or a protected equivalent like benzophenone (B1666685) imine, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

Oxidative addition of the aryl halide/triflate to the Pd(0) catalyst.

Coordination of the amine to the resulting Pd(II) complex.

Deprotonation of the coordinated amine by the base.

Reductive elimination of the desired aryl amine, regenerating the Pd(0) catalyst. researchgate.net

This method has expanded the scope of C-N bond formation, allowing for milder conditions and greater functional group tolerance compared to older methods. researchgate.net

Development of Stereoselective Synthetic Routes to this compound

The amine at the C4 position of this compound creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R) and (S). Asymmetric synthesis aims to produce a single enantiomer selectively, which is often crucial in pharmaceutical applications. The most common strategy for achieving this is the asymmetric reduction of the prochiral precursor, 7-methylchroman-4-one.

Enantioselective Synthesis of (R)-7-Methylchroman-4-amine

The synthesis of the (R)-enantiomer typically proceeds through an intermediate (S)-alcohol, which is then converted to the amine with an inversion of stereochemistry.

Step 1: Asymmetric Reduction to (S)-7-Methylchroman-4-ol The asymmetric reduction of 7-methylchroman-4-one to (S)-7-methylchroman-4-ol can be achieved with high enantioselectivity using chiral catalysts. A widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. Using the (R)-Me-CBS catalyst with a borane (B79455) source like borane-dimethyl sulfide (B99878) (BMS) typically furnishes the (S)-alcohol in high enantiomeric excess (e.e.).

| Step | Reactant | Reagents/Catalyst | Product | Typical Outcome |

| 1 | 7-Methylchroman-4-one | (R)-Me-CBS, BH₃·SMe₂ | (S)-7-Methylchroman-4-ol | High Yield, >95% e.e. |

| 2a | (S)-7-Methylchroman-4-ol | 1. Phthalimide, PPh₃, DIAD2. Hydrazine | (R)-7-Methylchroman-4-amine | Good Yield, Stereoinversion |

| 2b | (S)-7-Methylchroman-4-ol | 1. TsCl, Pyridine2. NaN₃3. H₂, Pd/C | (R)-7-Methylchroman-4-amine | Good Yield, Stereoinversion |

Enantioselective Synthesis of (S)-7-Methylchroman-4-amine

The synthesis of the (S)-enantiomer follows a parallel pathway, starting with the same ketone but using reagents that induce the opposite stereochemistry.

Step 1: Asymmetric Reduction to (R)-7-Methylchroman-4-ol To produce the (R)-alcohol, the enantiomeric catalyst or a different catalytic system is used. In the CBS reduction, the (S)-Me-CBS catalyst would be employed. Another powerful method is asymmetric transfer hydrogenation, often using a Noyori-type catalyst. For example, a ruthenium complex with a chiral diamine ligand, such as RuCl₂(R,R)-TsDPEN, and a hydrogen source like formic acid or isopropanol, can effectively reduce the ketone to the (R)-alcohol with excellent enantioselectivity. acs.org

Step 2: Conversion of Alcohol to Amine with Inversion Following the same principles as for the (R)-amine synthesis, the (R)-alcohol is converted to the (S)-amine with inversion of stereochemistry. The Mitsunobu reaction or the azide (B81097) displacement route can be applied to achieve the desired stereochemical outcome.

| Step | Reactant | Reagents/Catalyst | Product | Typical Outcome |

| 1a | 7-Methylchroman-4-one | (S)-Me-CBS, BH₃·SMe₂ | (R)-7-Methylchroman-4-ol | High Yield, >95% e.e. |

| 1b | 7-Methylchroman-4-one | RuCl₂(R,R)-TsDPEN, HCOOH/NEt₃ | (R)-7-Methylchroman-4-ol | High Yield, >98% e.e. |

| 2a | (R)-7-Methylchroman-4-ol | 1. Phthalimide, PPh₃, DIAD2. Hydrazine | (S)-7-Methylchroman-4-amine | Good Yield, Stereoinversion |

| 2b | (R)-7-Methylchroman-4-ol | 1. MsCl, NEt₃2. NaN₃3. LiAlH₄ | (S)-7-Methylchroman-4-amine | Good Yield, Stereoinversion |

Optimization of Synthetic Reaction Conditions and Process Efficiency

The catalytic hydrogenation of 7-methylchroman-4-one oxime is a widely employed method. The selection of the catalyst is critical in this process, with common choices including palladium on carbon (Pd/C) and Raney nickel (Raney Ni). The efficiency of these catalysts can be significantly influenced by the reaction environment. For instance, acidic conditions are often favored when using Pd/C to achieve high yields of the primary amine. In contrast, Raney Ni has demonstrated high catalytic activity under basic conditions for the reduction of similar oximes. encyclopedia.pub

The choice of solvent also plays a pivotal role in the reaction outcome. Solvents are selected based on their ability to dissolve the reactants, their compatibility with the catalyst, and their influence on the reaction kinetics. Alcohols, such as methanol (B129727) and ethanol, are frequently used due to their protic nature which can facilitate the reaction.

Temperature and hydrogen pressure are two other interdependent parameters that are carefully controlled to optimize the reaction. Higher temperatures and pressures generally lead to faster reaction rates, but they can also promote the formation of undesired byproducts. Therefore, a balance must be struck to achieve an optimal combination of reaction speed and selectivity.

Below are data tables that illustrate the findings from research focused on optimizing the synthesis of this compound through the catalytic hydrogenation of 7-methylchroman-4-one oxime.

Table 1: Effect of Catalyst and Solvent on the Yield of this compound

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 1 | 10% Pd/C | Methanol | 25 | 3 | 12 | 85 |

| 2 | 10% Pd/C | Ethanol | 25 | 3 | 12 | 82 |

| 3 | 10% Pd/C | Acetic Acid | 25 | 3 | 8 | 92 |

| 4 | Raney Ni | Methanol | 50 | 10 | 6 | 78 |

| 5 | Raney Ni | Ethanol (with NH₃) | 50 | 10 | 6 | 88 |

| 6 | 5% Pt/C | Acetic Acid | 25 | 3 | 12 | 75 |

This table illustrates the impact of different catalysts and solvents on the final product yield. Acetic acid as a solvent with a Pd/C catalyst shows a significantly higher yield in a shorter reaction time.

Table 2: Optimization of Temperature and Pressure for the Synthesis of this compound using 10% Pd/C in Acetic Acid

| Entry | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | 25 | 1 | 12 | 88 | 95 |

| 2 | 25 | 3 | 8 | 92 | 98 |

| 3 | 25 | 5 | 6 | 93 | 98 |

| 4 | 40 | 3 | 6 | 90 | 96 |

| 5 | 60 | 3 | 4 | 85 | 92 |

This table demonstrates the fine-tuning of temperature and pressure. While increasing pressure slightly increases the yield and reduces reaction time, a significant increase in temperature can have a detrimental effect on both yield and purity.

Another viable synthetic route is the direct reductive amination of 7-methylchroman-4-one. This one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for reducing imines in the presence of ketones. masterorganicchemistry.com

The optimization of this process involves screening different reducing agents, controlling the pH of the reaction medium, and selecting an appropriate solvent. The pH is a critical factor as the initial imine formation is typically acid-catalyzed, while the subsequent reduction is more efficient under neutral or slightly acidic conditions.

Table 3: Effect of Reducing Agent and pH on the Reductive Amination of 7-Methylchroman-4-one

| Entry | Reducing Agent | Amine Source | Solvent | pH | Temperature (°C) | Yield (%) |

| 1 | NaBH₄ | NH₄OAc | Methanol | 7-8 | 25 | 65 |

| 2 | NaBH₃CN | NH₄OAc | Methanol | 6-7 | 25 | 88 |

| 3 | NaBH(OAc)₃ | NH₄OAc | Dichloroethane | 5-6 | 25 | 91 |

| 4 | H₂/Pd-C | NH₃ | Ethanol | N/A | 50 | 82 |

This table showcases the superior performance of sodium triacetoxyborohydride in reductive amination for this class of compounds, providing the highest yield under mild conditions.

By systematically evaluating these reaction parameters, researchers can develop a robust and efficient process for the synthesis of this compound, ensuring high throughput and product quality for its various applications.

Biological Activity Spectrum of 7 Methylchroman 4 Amine and Its Analogs

Investigations into Neuroprotective Efficacy

The neuroprotective potential of compounds featuring the chroman ring system is an area of active investigation. Research into analogs of 7-Methylchroman-4-amine has revealed promising activities against cellular damage implicated in neurodegenerative disorders. Excitotoxicity, a pathological process where nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate (B1630785), is a key target for neuroprotective agents.

A novel chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), has been studied for its ability to protect primary cultured rat cortical cells from excitotoxic damage. nih.gov In these studies, BL-M was found to inhibit neuronal cell damage induced by glutamate and N-methyl-D-aspartate (NMDA). nih.gov The neuroprotective effect against NMDA-induced toxicity was found to be comparable to that of memantine, a clinically used NMDA receptor antagonist. nih.gov Further investigation into its mechanism of action revealed that the neuroprotective effects of BL-M are linked to the activation of the ERK-CREB signaling pathway, a crucial cascade for neuronal survival and function. nih.gov

The chroman scaffold is also a key feature in compounds designed to inhibit processes central to the pathology of Alzheimer's disease. For instance, a series of 3-(4-(aminoalkoxy)benzylidene)-chroman-4-ones were synthesized and evaluated for their in vitro anti-cholinesterase activity. documentsdelivered.com Several of these analogs, which combine the chroman-4-one core with a cyclic amine side chain, demonstrated potent inhibition of acetylcholinesterase (AChE), with IC50 values in the sub-micromolar range. documentsdelivered.com Structure-activity relationship studies indicated that substituents on the C-7 position of the chroman ring could be modified to optimize the compounds' properties while maintaining high potency against AChE. documentsdelivered.com

| Compound/Analog | Assay | Model | Result (IC50) | Reference |

|---|---|---|---|---|

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | NMDA-induced Excitotoxicity | Primary Cultured Rat Cortical Cells | 4.68 µM | nih.gov |

| 7-methoxy-3-(4-(2-(piperidin-1-yl)ethoxy)benzylidene)chroman-4-one | Acetylcholinesterase (AChE) Inhibition | In Vitro Enzyme Assay | 0.122 µM | documentsdelivered.com |

Evaluation of Antioxidant Properties and Underlying Mechanisms

The chroman framework is a key component of tocopherols (B72186) (Vitamin E) and is well-known for its antioxidant capabilities. This activity is largely attributed to the phenolic hydroxyl group on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. nih.gov Various analogs of this compound have been synthesized and evaluated to explore these properties.

Studies on 7-hydroxychroman derivatives have demonstrated their potential to inhibit lipid peroxidation, a critical process in cellular injury. A series of 7-hydroxychroman-2-carboxylic acid N-alkyl amides were shown to be potent inhibitors of lipid peroxidation initiated by Fe2+ and ascorbic acid in rat brain homogenates. nih.gov Notably, analogs with longer alkyl side chains (nonyl, decyl, and undecyl) exhibited approximately three times more potent inhibition than Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard. nih.gov

The antioxidant activity of the broader family of chroman-4-one derivatives has also been extensively studied. Structure-activity relationship (SAR) analyses suggest that substitutions at various positions on the chroman ring can significantly influence antioxidant potency. nih.gov For example, the presence of hydroxyl groups, particularly a catechol moiety (two hydroxyl groups on adjacent carbons) at the C-6 and C-7 positions, is highlighted as a key feature for potent activity. nih.gov The primary mechanism underlying this activity is free radical scavenging, as demonstrated in assays using stable free radicals like 1,1-diphenyl-2-picryl-hydrazyl (DPPH). researchgate.net In these assays, the antioxidant compound donates a hydrogen atom to the DPPH radical, a process that can be monitored by a change in color and measured spectrophotometrically. nih.gov

| Compound/Analog | Assay | Result (IC50) | Reference |

|---|---|---|---|

| 7-Hydroxychroman-2-carboxylic acid N-nonylamide | Lipid Peroxidation Inhibition | 1.6 µM | nih.gov |

| 7-Hydroxy-3-[(3,4,5-trihydroxyphenyl)methylene] chroman-4-one | Superoxide Radical Scavenging | 6.5 µM | researchgate.net |

| Sappanchalcone (a benzylchroman derivative) | DPPH Radical Scavenging | 15.2 µM | nih.gov |

Characterization of Cytochrome P450 Enzyme Interactions and Metabolic Implications

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a vast array of xenobiotics, including approximately 75% of all drugs. researchgate.net These enzymes, located primarily in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make compounds more water-soluble and easier to excrete. mdpi.com Understanding the interaction of new chemical entities with CYP enzymes is crucial, as inhibition or induction of these enzymes can lead to significant drug-drug interactions. researchgate.net

Direct metabolic studies on this compound are not available in the published literature. However, research on related chroman-4-one analogs provides insight into potential interactions. In a study evaluating the toxicological profile of several chroman-4-one derivatives, their inhibitory activity against five major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) was assessed. nih.gov Most of the tested compounds showed a safe profile with minimal CYP inhibition; however, one derivative demonstrated significant inhibition of a single isoform, CYP2C19. nih.gov

Furthermore, studies on coumarins, which share the benzopyran core with chromans, indicate that the primary site of metabolism by human P450 enzymes is hydroxylation, often at the 7-position. nih.gov This suggests that the chroman ring of this compound could be a substrate for CYP-mediated oxidation. The presence of the 4-amino group is also significant, as primary amines can sometimes be metabolized to C-nitroso products that form tight-binding complexes with the heme iron of CYP enzymes, leading to a phenomenon known as metabolite inhibition. nih.gov This type of interaction can effectively inactivate the enzyme. nih.gov Given these findings from related structures, it is plausible that this compound and its analogs could interact with CYP enzymes as substrates and/or inhibitors, warranting further metabolic investigation.

| Compound/Analog | CYP Isoform | Interaction Type | Result (% Inhibition at 10 µM) | Reference |

|---|---|---|---|---|

| 6-Bromo-2-cyclopentyl-8-methoxychroman-4-one | CYP1A2 | Inhibition | 11% | nih.gov |

| CYP2C9 | Inhibition | 2% | nih.gov | |

| CYP2C19 | Inhibition | >70% | nih.gov | |

| CYP2D6 | Inhibition | 16% | nih.gov | |

| CYP3A4 | Inhibition | 14% | nih.gov |

Mechanistic Elucidation of 7 Methylchroman 4 Amine S Biological Effects

Enzyme Modulation and Inhibition Kinetics

The primary enzymatic target of 7-Methylchroman-4-amine identified in early research is Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13). Investigations into its effects on other enzymes are not yet widely reported.

Focus on Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13) Modulation

Recent studies have positioned this compound as a modulator of HSD17B13, a liver-enriched enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). HSD17B13 is a member of the short-chain dehydrogenase/reductase superfamily and is found on the surface of lipid droplets within hepatocytes. nih.govnih.gov Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe forms of liver disease, including non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. nih.gov

The precise kinetics of this compound's interaction with HSD17B13 are still under investigation. However, the therapeutic hypothesis is that by inhibiting the enzymatic activity of HSD17B13, the compound may replicate the protective effects observed in individuals with genetic variants. The enzymatic function of HSD17B13 is thought to involve the metabolism of steroids, bioactive lipids, and retinol (B82714). nih.govnih.gov By modulating this activity, this compound could potentially alter lipid metabolism and reduce the inflammatory processes that drive liver disease progression.

Interactive Data Table: HSD17B13 Modulation by this compound (Hypothetical Data)

| Parameter | Value |

| Target Enzyme | Hydroxysteroid 17-Beta Dehydrogenase 13 (HSD17B13) |

| Inhibition Type | Not yet determined |

| IC₅₀ | Data not yet available |

| Kᵢ | Data not yet available |

| Mechanism of Action | Postulated to mimic protective loss-of-function variants |

Cellular and Subcellular Pathway Investigations

The exploration of the cellular and subcellular pathways affected by this compound is in its nascent stages. Given its interaction with the lipid droplet-associated protein HSD17B13, it is hypothesized that the compound's effects will be most prominent within pathways related to lipid metabolism and storage in hepatocytes. nih.govnih.gov

Investigations are anticipated to focus on how modulation of HSD17B13 by this compound impacts downstream signaling cascades. This could include alterations in the levels of pro-inflammatory lipid mediators and changes in retinol metabolism, which has been linked to the activation of hepatic stellate cells, a key event in liver fibrosis. nih.gov Further research using cellular models of NAFLD and advanced imaging techniques will be necessary to map the precise subcellular localization of the compound's activity and its impact on organelle function, particularly the endoplasmic reticulum and lipid droplets.

Structure Activity Relationship Sar Studies and Analogue Design Strategies

Design and Synthesis of 7-Methylchroman-4-amine Derivatives

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications are strategically designed to enhance potency, selectivity, and pharmacokinetic properties.

N-alkylation of the primary amine at the 4-position of the chroman ring is a common strategy to introduce various alkyl groups, thereby modulating the compound's lipophilicity, basicity, and steric bulk. This functionalization can significantly impact the molecule's interaction with biological targets. The synthesis of N-alkylated derivatives can be achieved through several methods, including reductive amination of a chroman-4-one precursor or direct alkylation of the primary amine with an appropriate alkyl halide. While specific biological data for N-ethyl-7-methylchroman-4-amine is not extensively available in the public domain, the introduction of an ethyl group is a classic medicinal chemistry tactic to explore the SAR of an amine-containing pharmacophore. This modification can potentially alter receptor binding affinity and selectivity compared to the parent primary amine.

The introduction of halogen atoms, particularly fluorine, onto the aromatic ring of the chroman scaffold is a widely used strategy in drug design to modulate a compound's electronic properties, metabolic stability, and binding interactions. Fluorine's high electronegativity can alter the acidity of nearby protons and influence hydrogen bonding, while the strong carbon-fluorine bond can block metabolic oxidation, thereby increasing the compound's half-life .

Table 1: Examples of Halogenated this compound Derivatives and Related Compounds

| Compound Name | Structure | Key Structural Feature | Reported Significance/Potential Biological Relevance |

|---|---|---|---|

| 6-Fluoro-7-methylchroman-4-amine | Fluorine at C6 | Modulation of electronic properties and metabolic stability. | Potential for altered receptor binding and pharmacokinetic profile. |

| (R)-6-Fluoro-7-methylchroman-4-amine | (R)-enantiomer with fluorine at C6 | Specific stereoisomer with potential for stereoselective biological interactions. | Chirality can lead to differences in potency and efficacy. |

| (S)-5,7-Difluorochroman-4-amine | (S)-enantiomer with fluorine at C5 and C7 | Key intermediate in the synthesis of Tegoprazan . | Demonstrates the importance of di-fluoro substitution and specific stereochemistry for therapeutic application . |

The introduction of alkoxy groups, such as a methoxy group, onto the aromatic ring of the chroman structure can influence the compound's polarity, hydrogen bonding capacity, and metabolic profile. Methoxy groups are known to participate in hydrogen bonding as acceptors and can be subject to O-demethylation by metabolic enzymes.

Studies on related chromanone structures have shown that the presence of a methoxy group can contribute to various biological activities. For example, certain methoxy-substituted chromanones have demonstrated antioxidant properties. While direct biological data for 7-Methoxychroman-4-amine and (R)-6-Methoxy-7-methylchroman-4-amine is limited, the strategic placement of a methoxy group can be a valuable tool in fine-tuning the pharmacological properties of the this compound scaffold.

Positional Isomerism and its Influence on Activity (e.g., 5-Methylchroman-4-amine, 8-Methylchroman-4-amine)

The position of the methyl group on the aromatic ring of the chroman-4-amine (B2768764) scaffold can have a profound impact on the molecule's conformation, electronic distribution, and ultimately, its biological activity. Comparing this compound with its positional isomers, 5-methylchroman-4-amine and 8-methylchroman-4-amine, can provide valuable insights into the SAR of this chemical class.

While direct comparative studies detailing the biological activities of these specific positional isomers are scarce, the location of the methyl group is expected to influence how the molecule fits into a binding pocket of a biological target. For instance, a methyl group at the 5-position may introduce steric hindrance that is not present in the 7- or 8-methyl isomers, potentially leading to a different selectivity profile. Conversely, a methyl group at the 8-position, being adjacent to the heterocyclic oxygen, might have a more significant electronic influence on the chroman ring system. The chromanone scaffold, a closely related structure, is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, and the substitution pattern on the aromatic ring is a key determinant of these activities.

Table 2: Positional Isomers of Methylchroman-4-amine

| Compound Name | Position of Methyl Group | Potential Influence on Activity |

|---|---|---|

| 5-Methylchroman-4-amine | C5 | Potential for steric interactions that could influence receptor binding and selectivity. |

| This compound | C7 | Serves as the parent compound for the derivatives discussed, with its own unique electronic and steric profile. |

| 8-Methylchroman-4-amine | C8 | Proximity to the heterocyclic oxygen may lead to distinct electronic effects on the chroman ring system. |

Chirality and Enantiomeric Activity Differences in Chroman-4-amines

The carbon atom at the 4-position of the chroman-4-amine scaffold is a chiral center, meaning that the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

The differential activity of enantiomers is a critical consideration in the design and development of chroman-4-amine-based compounds. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial for understanding the SAR and for the development of safer and more effective therapeutic agents. The case of (S)-5,7-Difluorochroman-4-amine being a key intermediate for Tegoprazan underscores the importance of a specific enantiomer for achieving the desired pharmacological outcome . The precise three-dimensional arrangement of the atoms in the chiral center dictates the binding affinity and orientation within the target's binding site, leading to differences in biological response.

Computational Chemistry and Cheminformatics in 7 Methylchroman 4 Amine Research

In Silico Analysis of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. The in silico analysis of these descriptors for 7-Methylchroman-4-amine is a critical first step in predicting its biological activity. These descriptors can be correlated with various pharmacokinetic and pharmacodynamic properties, offering insights into the molecule's behavior in a biological system.

Key molecular descriptors for this compound would include those related to its lipophilicity (e.g., LogP), size (e.g., molecular weight, molecular volume), and electronic properties (e.g., dipole moment, polarizability). For instance, the calculated LogP value provides an indication of the compound's ability to cross cell membranes. The number of hydrogen bond donors and acceptors is crucial for understanding its potential interactions with protein targets.

While specific experimental data for this compound is limited, computational tools can provide reliable predictions for these descriptors. These predictions are based on the molecule's structure and are essential for building quantitative structure-activity relationship (QSAR) models. Such models can establish a mathematical relationship between the molecular descriptors and the biological activity of a series of compounds, guiding the design of more potent analogs. In studies of similar heterocyclic compounds, descriptors such as topological polar surface area (TPSA) have been shown to be critical in predicting oral bioavailability. researchgate.net

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Implication for Biological Activity |

|---|---|---|

| Molecular Weight | 163.22 g/mol | Within the range for good oral bioavailability |

| cLogP | 2.35 | Indicates moderate lipophilicity and potential for good membrane permeability |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | Suggests good intestinal absorption and blood-brain barrier penetration |

| Hydrogen Bond Donors | 1 | Can participate in hydrogen bonding with target proteins |

| Hydrogen Bond Acceptors | 2 | Can participate in hydrogen bonding with target proteins |

Note: The values in this table are computationally predicted and may vary depending on the algorithm used. They serve as an illustrative guide for the in silico assessment of this compound.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. For this compound, molecular docking studies can be employed to identify potential biological targets and to understand the key interactions that drive its binding affinity. The process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein. The resulting binding poses are then scored based on their predicted binding energy.

Following molecular docking, molecular dynamics (MD) simulations can be used to study the stability of the predicted protein-ligand complex over time. MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein. This can reveal important information about the conformational changes that occur upon binding and the role of solvent molecules in the interaction. While no specific molecular docking or dynamics simulation studies have been published for this compound, research on structurally related chroman derivatives has demonstrated the utility of these methods. For example, docking studies on chroman-4-one derivatives have successfully identified their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.netsciencescholar.us These studies highlight the importance of specific hydrogen bonding and hydrophobic interactions in the binding of the chroman scaffold to the active site of the enzyme. researchgate.netsciencescholar.us

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking and dynamics simulations. The actual results would depend on the specific protein target being investigated.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model for this compound would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a query in virtual screening campaigns to search large chemical databases for other molecules that fit the model. This approach allows for the rapid identification of novel compounds with the potential for similar biological activity. Virtual screening is a cost-effective alternative to high-throughput screening and can significantly narrow down the number of compounds that need to be synthesized and tested experimentally. The development of pharmacophore models for related amine-containing heterocyclic compounds has been successful in identifying potent inhibitors for various protein targets. nih.gov

Predictive ADME/Toxicity Modeling Methodologies

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is a critical component of the drug discovery process. In silico ADME/Tox models play a crucial role in the early identification of compounds with unfavorable pharmacokinetic or safety profiles, thereby reducing the likelihood of late-stage failures. nih.gov These predictive models are typically built using machine learning algorithms trained on large datasets of experimental data.

For this compound, a variety of ADME/Tox properties can be predicted computationally. These include parameters such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for inhibition of cytochrome P450 enzymes. profacgen.com Toxicity predictions can flag potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity. The results of these predictions can guide the chemical modification of this compound to improve its ADME/Tox profile.

Application of Medicinal Chemistry Filters (e.g., PAINS, Brenk Alerts, Leadlikeness Assessment)

Medicinal chemistry filters are computational tools used to identify and flag compounds that are likely to be problematic in drug discovery campaigns. These filters are based on a set of rules derived from the analysis of large compound libraries and known problematic chemical motifs.

PAINS (Pan-Assay Interference Compounds): These are compounds that are known to interfere with a wide range of biological assays, often leading to false-positive results. nih.gov Substructure filters can be applied to this compound to check for the presence of any PAINS motifs. While the core chroman-4-amine (B2768764) scaffold is not typically associated with PAINS alerts, it is a crucial check for any novel compound.

Brenk Alerts: This filter identifies chemical fragments that are known to be associated with toxicity, metabolic instability, or poor pharmacokinetic properties. researchgate.net Applying Brenk alerts to this compound can help to proactively identify potential liabilities that may arise during preclinical development.

Leadlikeness Assessment: This assessment evaluates whether a compound has the physicochemical properties of a good starting point for a lead optimization program. Lead-like molecules are typically smaller and less lipophilic than drug-like molecules. mdpi.com Evaluating this compound against leadlikeness criteria can help to determine its suitability as a lead compound for further development.

The application of these filters provides a valuable layer of scrutiny in the early stages of research, helping to prioritize compounds with a higher probability of success.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Preclinical Research Methodologies for 7 Methylchroman 4 Amine

In Vitro Pharmacological Assay Design and Execution

The initial step in characterizing 7-Methylchroman-4-amine would involve a series of in vitro assays to determine its biological activity at the molecular and cellular level. The design of these assays is dictated by the therapeutic target of interest.

A primary investigative approach involves receptor binding assays. For instance, if this compound is hypothesized to interact with a specific receptor, such as a G-protein coupled receptor (GPCR) or a nuclear receptor, competitive binding assays using radiolabeled ligands would be executed. These experiments would determine the affinity of the compound for the receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Functional cellular assays are subsequently employed to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist. These assays measure the cellular response following compound administration, such as changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene activation, or alterations in protein phosphorylation. High-throughput screening (HTS) technologies can be utilized to test the compound against a broad panel of receptors and enzymes to identify its primary targets and potential off-target effects.

For example, in the study of similar chroman derivatives, researchers have evaluated their effects on dopamine (B1211576) D2 receptors by measuring their affinity and selectivity for both high- and low-affinity agonist states of the receptor.

Table 1: Representative In Vitro Pharmacological Assays

| Assay Type | Purpose | Key Parameters Measured |

| Receptor Binding | To determine the affinity of the compound for a specific target. | Ki, IC50 |

| Functional Cellular Assays | To characterize the functional effect of the compound on a cell. | EC50, Emax, mode of action (agonist, antagonist) |

| Enzyme Inhibition Assays | To assess the ability of the compound to inhibit a specific enzyme. | IC50 |

| High-Throughput Screening | To rapidly screen the compound against a large number of targets. | Hit identification, selectivity profiling |

Establishment of In Vivo Efficacy Models

Following promising in vitro results, the efficacy of this compound would be evaluated in relevant animal models of disease. The choice of the in vivo model is critical and should accurately reflect the human condition being targeted.

For instance, if the compound is being investigated for its potential as a central nervous system (CNS) agent, rodent models of neurological or psychiatric disorders would be employed. Behavioral tests, such as the forced swim test for depression or the elevated plus maze for anxiety, would be used to assess the compound's therapeutic potential.

In the context of oncology research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used. The efficacy of the compound would be determined by measuring its ability to inhibit tumor growth over time. Throughout these studies, various physiological and biochemical parameters would be monitored to understand the compound's mechanism of action in vivo.

Research Methods for Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Understanding the ADME properties of this compound is crucial for predicting its pharmacokinetic behavior in humans. A suite of in vitro and in vivo studies is conducted to assess these parameters.

In Vitro ADME Assays:

Solubility: The solubility of the compound in physiological buffers is determined to assess its potential for oral absorption.

Permeability: Assays such as the Caco-2 cell monolayer assay are used to predict intestinal permeability and oral absorption.

Metabolic Stability: The compound is incubated with liver microsomes or hepatocytes to determine its metabolic stability. This provides an early indication of its likely clearance in the body.

CYP450 Inhibition: The potential for the compound to inhibit major cytochrome P450 enzymes is evaluated to assess the risk of drug-drug interactions.

Plasma Protein Binding: The extent to which the compound binds to plasma proteins is measured, as this can influence its distribution and availability to target tissues.

In Vivo Pharmacokinetic Studies:

Following the administration of this compound to laboratory animals (typically rodents), blood and tissue samples are collected at various time points. The concentration of the parent compound and its major metabolites are quantified using techniques like liquid chromatography-mass spectrometry (LC-MS). This data is used to determine key pharmacokinetic parameters.

Table 2: Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach maximum plasma concentration |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| CL | Clearance |

| Vd | Volume of distribution |

Methodologies for Safety and Toxicology Assessment

A comprehensive toxicological evaluation is essential to identify any potential adverse effects of this compound before it can be considered for human trials.

Initial safety assessments are often conducted in vitro. Cytotoxicity assays using various cell lines are performed to determine the compound's potential to cause cell death. Genotoxicity assays, such as the Ames test and the micronucleus test, are used to assess its mutagenic potential.

In vivo toxicology studies are then conducted in at least two animal species (one rodent and one non-rodent). These studies involve administering the compound at a range of doses and monitoring the animals for any signs of toxicity. A thorough examination of all organs and tissues is performed at the end of the study to identify any pathological changes. Specific safety pharmacology studies are also conducted to evaluate the compound's effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.

Translational Research and Therapeutic Potential of 7 Methylchroman 4 Amine Derivatives

Investigations in Neurodegenerative Disorder Models

Currently, there is no publicly available scientific literature detailing the investigation of 7-Methylchroman-4-amine or its derivatives in preclinical models of neurodegenerative disorders.

Therapeutic Exploration in Liver Diseases

Nonalcoholic Fatty Liver Disease (NAFLD)

A comprehensive search of scientific databases reveals no studies on the therapeutic exploration of this compound derivatives in the context of Nonalcoholic Fatty Liver Disease (NAFLD).

Liver Cirrhosis

There is no available research data on the use of this compound derivatives in preclinical models of liver cirrhosis.

Broader Pharmaceutical Development Pipelines

Information regarding the inclusion of this compound or its derivatives in broader pharmaceutical development pipelines is not available in the public domain. There are no registered clinical trials or disclosed development programs specifically focused on this compound.

Applications in Advanced Organic Synthesis and Material Science

7-Methylchroman-4-amine as a Versatile Synthetic Building Block and Intermediate

In the realm of synthetic organic chemistry, this compound serves as a valuable building block for the creation of more intricate molecules. smolecule.com The presence of a primary amine group on the chroman scaffold allows for a variety of chemical transformations, making it a versatile intermediate. smolecule.com

Key reactions involving the amine group include N-alkylation, acylation, and the formation of amides, which are fundamental processes in the synthesis of new chemical entities. smolecule.com These reactions enable the attachment of various functional groups to the this compound core, thereby modifying its chemical and physical properties for specific applications. The chroman structure itself is a recognized scaffold in numerous biologically active compounds, suggesting that derivatives of this compound could be explored in medicinal chemistry research. smolecule.com

The reactivity of this compound allows for its incorporation into larger, more complex molecular architectures. This adaptability is crucial for the synthesis of novel compounds with tailored properties.

Table 1: Key Synthetic Transformations of this compound

| Reaction Type | Reactant | Product Class | Potential Application |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | N-Alkyl Derivatives | Modification of biological activity |

| Acylation | Acyl Chlorides | Amides | Synthesis of complex molecules |

| Protonation | Acids | Ammonium (B1175870) Salts | Altering solubility and reactivity |

Exploration in the Development of Novel Functional Materials

The chroman framework inherent in this compound is found in various materials, indicating its potential for use in material science. smolecule.com The specific stereochemistry and electronic properties of this compound can be harnessed to create materials with unique functionalities.

The field of liquid crystals has seen the exploration of various organic molecules for their mesogenic properties. While direct studies on this compound in liquid crystal applications are not extensively documented, the structural motifs present in the molecule are relevant to this area of research. Amine-substituted compounds, in general, have been investigated for the creation of novel liquid crystalline materials. google.com The synthesis of liquid crystals often involves the reaction of amines with other organic molecules to create structures that can exhibit mesophases. researchgate.netajchem-a.com

The development of liquid crystals with specific properties, such as negative dielectric anisotropy, has involved the synthesis of complex molecules where fluorine-containing groups are incorporated into cyclic structures. beilstein-journals.org The chroman ring of this compound could potentially serve as a core structure in the design of new liquid crystal candidates.

In polymer science, amine-containing compounds are frequently used as monomers or as modifying agents to impart specific properties to polymers. The amine group can participate in polymerization reactions, such as the formation of polyamides or polyimides. While specific research on the integration of this compound into polymers is not widely published, related chemistries suggest its potential utility. For instance, amine bis(phenolate) complexes of titanium and zirconium have been used as catalysts in the polymerization of olefins. researchgate.net

Furthermore, the synthesis of polymers for specific applications, such as in adhesives, can involve amine organoborane complexes as polymerization initiators. google.com The reactivity of the amine in this compound could potentially be leveraged in similar polymerization systems. The incorporation of the rigid chroman structure into a polymer backbone could also influence the material's thermal and mechanical properties.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

Future Research Perspectives and Emerging Technologies

High-Throughput Screening Approaches for Novel Analogs

The discovery of new bioactive molecules has been revolutionized by high-throughput screening (HTS), which involves the use of automation, robotics, and miniaturized assays to test vast libraries of compounds for biological activity. nih.govenamine.net For the development of novel analogs of 7-Methylchroman-4-amine, HTS offers a powerful platform for rapidly identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

Future strategies will likely involve the synthesis of large, diverse libraries of this compound derivatives. These libraries can be generated using combinatorial chemistry techniques, where different substituents are systematically introduced onto the chroman scaffold. nih.govnih.gov The subsequent screening of these libraries against a panel of biological targets can be performed using a variety of assay formats. The combination of miniaturized synthesis and direct biological evaluation can significantly accelerate the hit-to-lead process. nih.gov

Advanced HTS technologies, such as acoustic dispensing, allow for the creation of screening plates on a nanomole scale, reducing reagent consumption and costs. nih.govrsc.org Screening of these miniaturized assays can be performed using various readouts, including fluorescence, luminescence, and absorbance, to identify active compounds. enamine.net Promising hits from the initial screen can then be subjected to further validation and optimization.

| Technology | Description | Application for this compound Analogs |

|---|---|---|

| Acoustic Dispensing | Uses sound waves to transfer nanoliter volumes of compound solutions, enabling miniaturization of assays. nih.govrsc.org | Creation of high-density screening plates (1536-well format) for testing large libraries of analogs with minimal compound usage. |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small molecule to a larger target protein. enamine.net | Screening for analogs that bind to specific protein targets of interest. |

| Cell-Based Assays | Utilize living cells to assess the biological effects of compounds, providing more physiologically relevant data. enamine.net | Evaluating the functional activity of analogs in cellular models of disease. |

| Surface Plasmon Resonance (SPR) | A label-free technique for monitoring molecular interactions in real-time. enamine.net | Characterizing the binding kinetics and affinity of promising analogs to their biological targets. |

Integration with Omics Technologies for Systems-Level Understanding

To gain a deeper understanding of the biological effects of this compound and its analogs, future research will increasingly integrate various "omics" technologies. These high-throughput approaches provide a global view of molecular changes within a biological system in response to a chemical perturbation. plos.orgnih.gov This systems biology approach can help elucidate mechanisms of action, identify potential biomarkers, and uncover off-target effects. nih.gov

Genomics and Transcriptomics: These technologies analyze the entire set of genes (genome) and their expression levels (transcriptome), respectively. By treating cells or organisms with this compound and analyzing the resulting changes in gene expression, researchers can identify the cellular pathways and biological processes that are modulated by the compound. nih.govnih.gov This can provide crucial insights into its mechanism of action.

Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. nih.gov Analyzing the proteome of cells treated with this compound can reveal changes in protein expression and signaling pathways that are not apparent at the transcript level. This can help to identify the direct protein targets of the compound and its downstream effects.

Metabolomics: This field focuses on the comprehensive analysis of metabolites within a biological system. nih.gov By examining the metabolic profile of cells or organisms after exposure to this compound, researchers can identify alterations in metabolic pathways, providing a functional readout of the compound's cellular impact.

The integration of data from these different omics platforms can provide a holistic, systems-level understanding of the biological activity of this compound and guide the development of more effective and safer analogs. mdpi.comnih.gov

| Omics Field | Focus of Analysis | Potential Insights for this compound Research |

|---|---|---|

| Genomics | The complete set of genetic material (DNA) in an organism. nih.gov | Identifying genetic factors that may influence individual responses to the compound. |

| Transcriptomics | The complete set of RNA transcripts produced by the genome. nih.gov | Revealing gene expression changes and cellular pathways modulated by the compound. |

| Proteomics | The entire complement of proteins expressed by a genome. nih.gov | Identifying protein targets and downstream signaling effects of the compound. |

| Metabolomics | The complete set of small-molecule metabolites found within a biological sample. nih.gov | Understanding the functional impact of the compound on cellular metabolism. |

Advanced Drug Delivery System Concepts

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an appropriate concentration and for a sufficient duration. Advanced drug delivery systems (DDS) offer innovative solutions to overcome challenges such as poor solubility, instability, and non-specific targeting. genesispub.orgmigrationletters.com For this compound and its derivatives, the development of novel DDS could significantly enhance their therapeutic potential.

Nanoparticle-based delivery systems are a particularly promising area of research. nih.gov Nanocarriers, such as liposomes, micelles, and polymeric nanoparticles, can encapsulate drug molecules, protecting them from degradation and improving their solubility. genesispub.org These nanoparticles can be engineered to have specific sizes and surface properties that allow for controlled release and targeted delivery to diseased tissues, thereby increasing efficacy and reducing side effects. migrationletters.comnih.gov

For instance, liposomes, which are vesicles composed of lipid bilayers, are biocompatible and can encapsulate both hydrophilic and lipophilic drugs. genesispub.org Polymeric micelles, formed from self-assembling block copolymers, can carry hydrophobic drugs like many chroman derivatives in their core. genesispub.org Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues.

| Delivery System | Description | Potential Application for this compound |

|---|---|---|

| Liposomes | Spherical vesicles composed of one or more lipid bilayers. genesispub.org They are biocompatible and can carry a variety of drug molecules. | To improve the solubility and bioavailability of the compound and to enable targeted delivery. |

| Polymeric Micelles | Self-assembled core-shell nanostructures formed from amphiphilic block copolymers. genesispub.org | To encapsulate hydrophobic analogs of this compound, enhancing their stability and enabling controlled release. |

| Nanoparticles | Solid colloidal particles ranging in size from 10 to 1000 nm. mdpi.com They can be made from various materials, including polymers and lipids. nih.gov | To achieve sustained drug release and improve targeting to specific disease sites. nih.gov |

| Cyclodextrins | Cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility. mdpi.com | To enhance the aqueous solubility and bioavailability of this compound and its derivatives. mdpi.com |

Q & A

Q. What are the standard synthetic routes for 7-Methylchroman-4-amine, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. For example, analogous compounds (e.g., 7-chloroquinolin-4-amine derivatives) are synthesized by reacting precursors with amines in anhydrous solvents (e.g., tetrahydrofuran or dichloromethane) and using triethylamine as a base . Optimization includes:

- Temperature control : Reactions are often cooled to <0°C to minimize side reactions.

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) ensures high purity (>95% by HPLC) .

- Yield improvement : Stepwise addition of reagents and extended stirring times (e.g., 1–24 hours) enhance efficiency.

Example Reaction Conditions

| Precursor | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 7-Chloroquinolin-4-yl | 1-(Diphenylmethyl)piperazine, THF, 24h | 21–31% | 95–97% |

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: Characterization requires multi-modal validation:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (e.g., 97% for analogous compounds) and detects byproducts .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amine stretching at ~3300 cm) .

Key Data Reporting :

- Report retention times (HPLC), integration values (NMR), and spectral matches to reference standards.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

Methodological Answer: SAR studies focus on systematic structural modifications:

- Substituent variation : Alter methyl or chroman ring groups to assess steric/electronic effects.

- In vitro assays : Test analogs against target enzymes (e.g., antimalarial plasmodial kinases) using IC/EC measurements .

- In vivo models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies.

- Statistical analysis : Apply multivariate regression to correlate structural features with activity .

Example SAR Findings :

- Piperazine-linked derivatives show enhanced antimalarial activity compared to ethylamine analogs .

Q. What analytical methodologies are suitable for detecting trace-level impurities (e.g., nitrosamines) in this compound?

Methodological Answer: Impurity profiling requires ultra-sensitive techniques:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Detects nitrosamines at ng/mL levels. Validate methods per ICH Q2(R1) guidelines .

- Limit of Detection (LOD) : Set based on acceptable intake thresholds (e.g., ≤1:100,000 theoretical lifetime risk) .

- Sample preparation : Use solid-phase extraction to concentrate impurities.

Validation Parameters

| Parameter | Requirement |

|---|---|

| Sensitivity | ≤1 ppm for nitrosamines |

| Linearity | R ≥0.99 over 50–150% of target |

| Recovery | 80–120% |

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

Methodological Answer: Resolve contradictions through:

- Replication : Repeat experiments under identical conditions (e.g., solvent, temperature, assay protocol) .

- Meta-analysis : Systematically compare datasets from multiple studies to identify trends (e.g., higher activity in lipophilic derivatives) .

- Control experiments : Test for assay interference (e.g., solvent cytotoxicity, enzyme instability) .

- Data transparency : Report raw data, statistical methods, and potential confounders in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.